Cas no 2138141-68-9 (2(3H)-Benzoxazolone, 7-[[(1,1-dimethylethyl)amino]methyl]-)

2(3H)-Benzoxazolone, 7-[[(1,1-dimethylethyl)amino]methyl]-, is a benzoxazolone derivative featuring a tert-butylaminomethyl substitution at the 7-position. This structural modification enhances its utility as an intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. The tert-butyl group contributes to steric hindrance, potentially improving stability and selectivity in reactions. Its benzoxazolone core is known for applications in medicinal chemistry, often serving as a scaffold for bioactive molecules. The compound’s well-defined structure and functional group compatibility make it valuable for researchers exploring novel heterocyclic frameworks. Proper handling and storage under inert conditions are recommended to maintain its integrity.
2(3H)-Benzoxazolone, 7-[[(1,1-dimethylethyl)amino]methyl]- structure
2138141-68-9 structure
商品名:2(3H)-Benzoxazolone, 7-[[(1,1-dimethylethyl)amino]methyl]-
CAS番号:2138141-68-9
MF:C12H16N2O2
メガワット:220.267642974854
CID:5279957

2(3H)-Benzoxazolone, 7-[[(1,1-dimethylethyl)amino]methyl]- 化学的及び物理的性質

名前と識別子

    • 2(3H)-Benzoxazolone, 7-[[(1,1-dimethylethyl)amino]methyl]-
    • インチ: 1S/C12H16N2O2/c1-12(2,3)13-7-8-5-4-6-9-10(8)16-11(15)14-9/h4-6,13H,7H2,1-3H3,(H,14,15)
    • InChIKey: ZXYSWMOIQPBUNO-UHFFFAOYSA-N
    • ほほえんだ: O1C2=C(CNC(C)(C)C)C=CC=C2NC1=O

2(3H)-Benzoxazolone, 7-[[(1,1-dimethylethyl)amino]methyl]- 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-697605-0.25g
7-[(tert-butylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one
2138141-68-9
0.25g
$1447.0 2023-06-03
Enamine
EN300-697605-5.0g
7-[(tert-butylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one
2138141-68-9
5g
$4557.0 2023-06-03
Enamine
EN300-697605-0.05g
7-[(tert-butylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one
2138141-68-9
0.05g
$1320.0 2023-06-03
Enamine
EN300-697605-0.1g
7-[(tert-butylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one
2138141-68-9
0.1g
$1384.0 2023-06-03
Enamine
EN300-697605-0.5g
7-[(tert-butylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one
2138141-68-9
0.5g
$1509.0 2023-06-03
Enamine
EN300-697605-2.5g
7-[(tert-butylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one
2138141-68-9
2.5g
$3080.0 2023-06-03
Enamine
EN300-697605-1.0g
7-[(tert-butylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one
2138141-68-9
1g
$1572.0 2023-06-03
Enamine
EN300-697605-10.0g
7-[(tert-butylamino)methyl]-2,3-dihydro-1,3-benzoxazol-2-one
2138141-68-9
10g
$6758.0 2023-06-03

2(3H)-Benzoxazolone, 7-[[(1,1-dimethylethyl)amino]methyl]- 関連文献

2(3H)-Benzoxazolone, 7-[[(1,1-dimethylethyl)amino]methyl]-に関する追加情報

Introduction to 2(3H)-Benzoxazolone, 7-[[(1,1-dimethylethyl)amino]methyl] and Its Significance in Modern Chemical Research

The compound with the CAS number 2138141-68-9, identified as 2(3H)-Benzoxazolone, 7-[[(1,1-dimethylethyl)amino]methyl], represents a fascinating molecule with a rich structural framework and potential applications in various scientific domains. This benzoxazolone derivative, characterized by its unique substitution pattern, has garnered attention due to its intriguing chemical properties and biological activities. The presence of a dimethylamino group at the 7-position and the benzoxazolone core suggests a molecule with significant electronic and steric features that can be exploited in drug design, material science, and synthetic chemistry.

In recent years, the exploration of heterocyclic compounds has seen remarkable advancements, particularly in the field of medicinal chemistry. Benzoxazolone derivatives are known for their broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of 2(3H)-Benzoxazolone, 7-[[(1,1-dimethylethyl)amino]methyl] makes it a particularly interesting candidate for further investigation. The bulky dimethylamino group not only influences the molecule's solubility and reactivity but also introduces potential interactions with biological targets.

The synthesis of this compound involves sophisticated organic transformations that highlight the ingenuity of modern synthetic methodologies. The benzoxazolone core can be derived from readily available precursors through cyclization reactions, while the introduction of the dimethylamino group requires precise functionalization techniques. Recent studies have demonstrated that such modifications can significantly alter the pharmacological profile of benzoxazolone derivatives, making them more effective in targeting specific diseases.

One of the most compelling aspects of 2(3H)-Benzoxazolone, 7-[[(1,1-dimethylethyl)amino]methyl] is its potential as a scaffold for drug development. The benzoxazolone moiety is known to exhibit favorable interactions with enzymes and receptors due to its aromaticity and oxygen-rich structure. When combined with the dimethylamino group, which can act as a hydrogen bond acceptor or participate in hydrophobic interactions, the compound becomes a versatile tool for medicinal chemists. This dual functionality allows for fine-tuning of binding affinities and selectivity, which are crucial factors in drug design.

Recent research has also explored the computational modeling of this compound to predict its biological activity. Advanced computational techniques, such as molecular docking and quantum mechanical calculations, have been employed to understand how 2(3H)-Benzoxazolone, 7-[[(1,1-dimethylethyl)amino]methyl] interacts with biological targets at the molecular level. These studies have provided valuable insights into the compound's mechanism of action and have guided further optimization efforts.

The chemical reactivity of this derivative is another area of interest. The presence of both an electrophilic center in the benzoxazolone ring and a nucleophilic dimethylamino group opens up numerous possibilities for further functionalization. This reactivity can be harnessed to create libraries of analogs with tailored properties for specific applications. For instance, introducing additional substituents or modifying the core structure could lead to compounds with enhanced bioavailability or reduced toxicity.

In material science, benzoxazolone derivatives like 2(3H)-Benzoxazolone, 7-[[(1,1-dimethylethyl)amino]methyl] have shown promise as building blocks for advanced materials. Their ability to form stable polymers or copolymers makes them suitable for applications in coatings, adhesives, and even electronic materials. The unique electronic properties conferred by the benzoxazolone core can be exploited to develop materials with specific optical or electrical characteristics.

The environmental impact of synthesizing and using such compounds is also a consideration in modern research. Efforts are being made to develop greener synthetic routes that minimize waste and reduce energy consumption. Catalytic methods and solvent-free reactions are being explored as alternatives to traditional approaches. These sustainable practices not only make the production process more environmentally friendly but also contribute to cost efficiency.

The future prospects for 2(3H)-Benzoxazolone, 7-[[(1,1-dimethylethyl)amino]methyl] are vast and multifaceted. As our understanding of its chemical properties grows, so does its potential utility across multiple disciplines. Whether it finds application in pharmaceuticals, materials science, or another field entirely remains to be seen. However one thing is certain: this compound exemplifies the innovative spirit driving modern chemical research forward.

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